Carboxy phosphate (CAS 7244-85-1) is a highly reactive mixed acid anhydride formed by the condensation of phosphoric and carbonic acids. As the obligate native intermediate in ATP-dependent carboxylation reactions—such as those catalyzed by carbamoyl phosphate synthetase and biotin carboxylase—it possesses a uniquely activated carbon-oxygen-phosphorus (C-O-P) linkage[1]. Although its extreme thermodynamic instability (aqueous half-life of approximately 70 milliseconds) necessitates specialized handling or in situ generation, procuring the authentic compound or its direct precursors is critical for advanced biochemical research. Unlike stable structural analogs, native carboxy phosphate provides the exact electronic configuration and leaving-group properties required to study true transient kinetics, positional isotope exchange, and intermediate channeling in metabolic enzymes [2].
In structural biology, researchers frequently substitute carboxy phosphate with stable analogs like phosphonoformate or phosphonoacetamide to capture enzyme-ligand co-crystals [1]. However, these analogs replace the native, highly reactive C-O-P mixed anhydride bridge with a non-hydrolyzable carbon-phosphorus (C-P) bond. While this substitution prevents spontaneous decomposition, it completely abolishes catalytic competence. In procurement and assay design, substituting carboxy phosphate with phosphonoformate restricts the researcher to dead-end inhibition and structural binding studies. For applications requiring actual carboxyl transfer, measurement of intermediate channeling efficiency, or isotopic oxygen tracking, generic stable analogs are functionally inert. Only the native carboxy phosphate structure can undergo the necessary nucleophilic attack to propagate the enzymatic cascade [2].
Stable analogs are widely procured for structural studies, but they fail in dynamic kinetic assays. When evaluating biotin carboxylase activity, native carboxy phosphate acts as the true carboxyl donor, supporting full enzymatic turnover. In contrast, phosphonoformate acts strictly as a competitive inhibitor and cannot be cleaved to transfer a carboxyl group [1]. Procurement of the native intermediate (or its direct generation system) is therefore mandatory for stopped-flow kinetic measurements where actual product formation rates are quantified.
| Evidence Dimension | Catalytic Turnover Rate (k_cat) |
| Target Compound Data | Carboxy phosphate (Supports 100% wild-type enzymatic turnover) |
| Comparator Or Baseline | Phosphonoformate (0 s^-1 turnover; acts only as a dead-end competitive inhibitor) |
| Quantified Difference | Native carboxy phosphate enables complete enzymatic turnover, whereas the C-P analog yields zero product formation. |
| Conditions | Biotin carboxylase transient kinetic assays |
Buyers must select the native carboxy phosphate structure for functional assays requiring actual enzymatic turnover, as stable analogs only provide static inhibition.
In complex metabolic pathway analysis, researchers must isolate specific half-reactions. Carboxy phosphate serves as a highly suitable precursor for chemical trapping workflows using diazomethane. This derivatization converts the highly unstable intermediate into a stable trimethyl ester, which can be easily handled and quantified [1]. Attempting to use downstream products like carbamoyl phosphate as a proxy fails to yield this specific trimethyl carboxyphosphate derivative, making the native compound uniquely suited for isolating the initial ATP-dependent bicarbonate activation step.
| Evidence Dimension | Derivatization Yield (Trimethyl Ester Formation) |
| Target Compound Data | Carboxy phosphate (Yields stable trimethyl carboxyphosphate ester for GC/MS or NMR) |
| Comparator Or Baseline | Carbamoyl phosphate (0% yield of trimethyl carboxyphosphate; forms downstream derivatives) |
| Quantified Difference | Only carboxy phosphate provides the exact structural precursor needed to form the trimethyl carboxyphosphate trap, enabling direct measurement of the first half-reaction. |
| Conditions | Diazomethane trapping in quench-flow setups |
Procuring or generating authentic carboxy phosphate is essential for workflows that rely on chemical trapping to quantify transient enzyme intermediates.
The procurement and use of carboxy phosphate requires specialized handling due to its extreme thermodynamic instability. In aqueous solutions at neutral pH, carboxy phosphate exhibits a half-life of approximately 70 milliseconds, decomposing much faster than downstream metabolites like carbamoyl phosphate [1]. Because of this rapid thermal decomposition, laboratory workflows cannot rely on standard bulk addition; instead, the compound must be handled using ultra-rapid quench-flow systems, generated in situ, or channeled directly within enzyme complexes [2].
| Evidence Dimension | Aqueous Half-Life (Thermal Stability) |
| Target Compound Data | Carboxy phosphate (~70 ms at neutral pH) |
| Comparator Or Baseline | Carbamoyl phosphate (< 2 s at 100 °C, significantly more stable at physiological temperatures) |
| Quantified Difference | Carboxy phosphate decomposes orders of magnitude faster than standard phosphorylated metabolites, mandating in situ generation or sub-second stopped-flow handling. |
| Conditions | Aqueous solution at physiological pH |
Buyers and assay designers must account for this extreme thermal instability by integrating rapid-mixing or in situ generation workflows rather than standard benchtop handling.
Because stable analogs like phosphonoformate cannot undergo carboxyl transfer, authentic carboxy phosphate is required for stopped-flow and quench-flow kinetic studies measuring the true activation energy and turnover rates of biotin carboxylase and related enzymes[1].
The unique precursor suitability of carboxy phosphate allows it to be derivatized with diazomethane into a stable trimethyl ester, making it the ideal target for isolating and quantifying the first half-reaction of ATP-dependent bicarbonate activation [2].
When screening drugs that target the internal tunnel of multi-domain enzymes, native carboxy phosphate is utilized to track the efficiency of intermediate protection against thermal decomposition during its 96 Å journey from substrate to product [3].